Enantiomeric Differentiation: (R)-1-Boc-3-methyl-[1,4]diazepane vs. (S)-Enantiomer in Rho-Kinase Inhibitor Synthesis
The (S)-enantiomer of this scaffold (CAS 194032-32-1) is an established key intermediate for the commercial Rho-kinase inhibitor K-115 (ripasudil) . The (R)-enantiomer (CAS 223644-10-8), while not the active pharmaceutical ingredient intermediate, is equally synthesized from the corresponding chiral pool starting material, (R)-2-aminopropan-1-ol, using the same Fukuyama-Mitsunobu cyclization protocol [1]. This establishes a direct, scalable synthetic route to the (R)-enantiomer, providing a critical comparator for chiral selectivity studies and a building block for diastereomeric libraries [2].
| Evidence Dimension | Chiral pool starting material and synthetic route |
|---|---|
| Target Compound Data | (R)-2-aminopropan-1-ol |
| Comparator Or Baseline | (S)-2-aminopropan-1-ol (for the (S)-enantiomer) |
| Quantified Difference | Both enantiomers can be synthesized with comparable efficiency from their respective chiral starting materials, with yields ranging from 60-80% as reported for the (S)-enantiomer . |
| Conditions | Intramolecular Fukuyama-Mitsunobu cyclization of N-nosyl diamino alcohol intermediates. |
Why This Matters
Procurement of the specific (R)-enantiomer is essential for SAR studies and as a matched or mismatched stereochemical control in asymmetric syntheses, as the (S)-enantiomer is specifically required for K-115 production.
- [1] Isobe T, Mizuno K, Kaneko T, et al. Synthesis of oxidative metabolites of K-115, a novel Rho-kinase inhibitor. Tetrahedron Lett. 2022;91:153589. DOI: 10.1016/j.tetlet.2021.153589. View Source
- [2] Crestey F, Witt M, Jaroszewski JW, Franzyk H. Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks. J Org Chem. 2009;74(15):5652-5655. DOI: 10.1021/jo900441s. View Source
